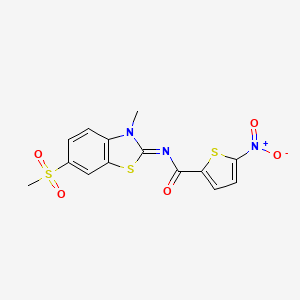
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Electrophysiological Activity
Research has shown that compounds related to N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide exhibit significant electrophysiological activity. For instance, Morgan et al. (1990) reported the synthesis and cardiac electrophysiological activity of a series of N-substituted imidazolylbenzamides and benzene-sulfonamides, highlighting the potential of similar compounds in developing selective class III antiarrhythmic agents Morgan et al., 1990.
C-S, S-H, and S-S Bond Cleavage
Schaub et al. (2009) explored the C-S, S-H, and S-S bond cleavage using a nickel(0) NHC complex, revealing the chemical versatility of similar structures in organic transformations Schaub et al., 2009.
Carbonic Anhydrase Inhibition
Büyükkıdan et al. (2013) synthesized novel metal complexes of a similar heterocyclic sulfonamide, demonstrating strong carbonic anhydrase inhibitory properties. This suggests potential applications in pharmacology, especially in the development of novel diuretics or treatments for glaucoma Büyükkıdan et al., 2013.
Antitumor Agents
Yoshida et al. (2005) based on a similar chemical scaffold, synthesized derivatives that exhibited selective cytotoxicity against tumorigenic cell lines, suggesting its potential as a lead compound in cancer chemotherapy Yoshida et al., 2005.
Antiproliferative Activity
Chandrappa et al. (2008) evaluated the antiproliferative activity of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones against various human cancer cell lines, highlighting the therapeutic potential of compounds within this chemical family Chandrappa et al., 2008.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibacterial activities against rice bacterial leaf blight caused by the pathogen xanthomonas oryzaepv .
Mode of Action
It is known that similar compounds can inhibit the production of extracellular polysaccharide (eps), which is crucial for the survival and virulence of certain bacteria .
Biochemical Pathways
Similar compounds have been found to stimulate the increase in superoxide dismutase (sod) and peroxidase (pod) activities in rice, causing marked enhancement of plant resistance against rice bacterial leaf blight .
Result of Action
Similar compounds have been found to improve the chlorophyll content and restrain the increase in the malondialdehyde (mda) content in rice to considerably reduce the amount of damage caused by xoo .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, solvent polarity has been found to affect the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds
properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S3/c1-16-9-4-3-8(25(2,21)22)7-11(9)24-14(16)15-13(18)10-5-6-12(23-10)17(19)20/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZXUWLEDGHQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2962372.png)
![3-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2962373.png)
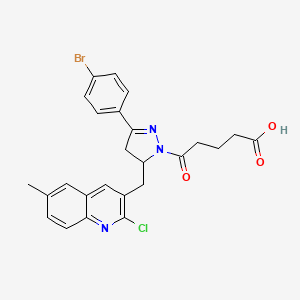
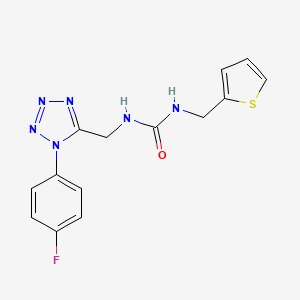
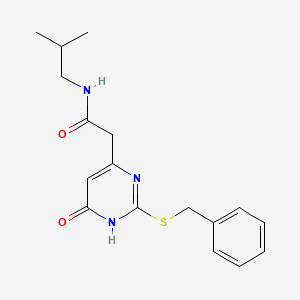
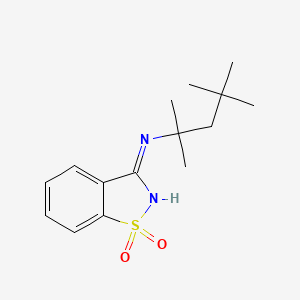

![N-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B2962383.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide](/img/structure/B2962384.png)
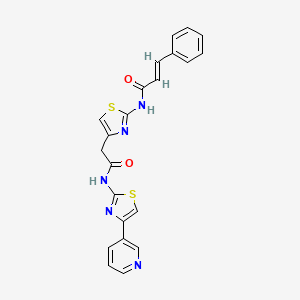

![methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2962393.png)
![3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2962394.png)
![Tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2962395.png)